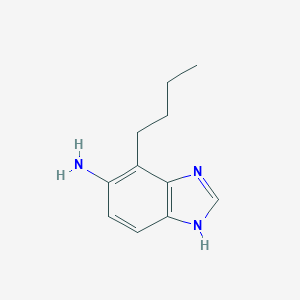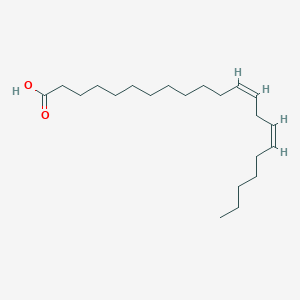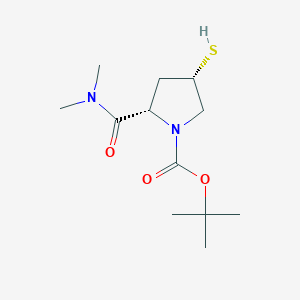
4-Brom-2-fluor-3-methoxybenzoesäure
Übersicht
Beschreibung
4-Bromo-2-fluoro-3-methoxybenzoic acid is a compound of interest in the field of organic chemistry, due to its potential applications in the synthesis of pharmaceuticals and materials. Its structure features a benzoic acid moiety substituted with bromo, fluoro, and methoxy groups, which significantly influence its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of related compounds such as Methyl 4-bromo-2-methoxybenzoate and 3-Bromo-2-fluorobenzoic acid involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification. These processes highlight the complexity of synthesizing halogenated benzoic acids and their derivatives, with overall yields and purity being critical factors (Chen Bing-he, 2008); (Zhou Peng-peng, 2013).
Molecular Structure Analysis
The molecular structure of similar bromo and methoxy substituted benzoic acids has been analyzed through crystallography, revealing interactions such as type II Br … Br interactions, Br … π, and weak H-bonding interactions. These structural features are crucial for understanding the reactivity and assembly of these molecules in the solid state (Pablo A. Raffo et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthese von Biaryl-Zwischenprodukten
4-Brom-2-fluor-3-methoxybenzoesäure kann bei der Synthese von Biaryl-Zwischenprodukten durch palladiumvermittelte Kupplung mit verschiedenen Arylboronsäuren verwendet werden . Biarylverbindungen sind in der pharmazeutischen Industrie und in der Materialwissenschaft von Bedeutung.
Halogen-substituierte Benzoesäure
This compound ist eine halogen-substituierte Benzoesäure . Halogenierte Benzoesäuren werden in einer Vielzahl von Anwendungen eingesetzt, z. B. als Bausteine für komplexe organische Synthesen und als Zwischenprodukte bei der Herstellung von Pharmazeutika.
Fluorierte Bausteine
Das Vorhandensein eines Fluoratoms in der Verbindung macht sie zu einem möglichen Kandidaten für die Verwendung als fluorierter Baustein . Fluorierte Verbindungen sind in der medizinischen Chemie aufgrund ihrer einzigartigen Eigenschaften wie erhöhter metabolischer Stabilität und verbesserter Lipophilie von Interesse.
Nucleophile aromatische Substitution
Der Fluor-Substituent ermöglicht die nucleophile aromatische Substitution . Diese Art von Reaktion wird häufig in der organischen Synthese verwendet, um eine Vielzahl von funktionellen Gruppen in aromatische Systeme einzuführen.
Fischer-Veresterung
3-Fluor-4-methoxybenzoesäure kann verschiedene Reaktionen eingehen, darunter die Fischer-Veresterung, die Ester mit Ligustrazin-Rest für die Behandlung der Alzheimer-Krankheit liefert . Die Fischer-Veresterung ist eine grundlegende Reaktion in der organischen Chemie, die zur Umwandlung von Carbonsäuren und Alkoholen in Ester verwendet wird.
Herstellung von Boronsäuren
This compound kann auch bei der Herstellung von Boronsäuren verwendet werden . Boronsäuren sind wichtige Reagenzien in der organischen Synthese, insbesondere in Suzuki-Miyaura-Kreuzkupplungsreaktionen.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The compound’s bromine and fluorine substituents may enable it to participate in nucleophilic aromatic substitution reactions . The methoxy group and the carboxylic acid group also contribute to its reactivity .
Biochemical Pathways
Benzylic compounds are known to undergo free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Its predicted properties include a melting point of 168-170 °c, a boiling point of 3310±420 °C, and a density of 1701±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
It may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluoro-3-methoxybenzoic acid. For instance, it is sensitive to light and air , which could affect its stability and potency. Furthermore, the compound’s solubility in various solvents could influence its efficacy and bioavailability .
Eigenschaften
IUPAC Name |
4-bromo-2-fluoro-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOKKTOXWITJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582871 | |
| Record name | 4-Bromo-2-fluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194804-92-7 | |
| Record name | 4-Bromo-2-fluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

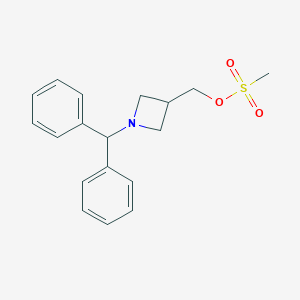


![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)



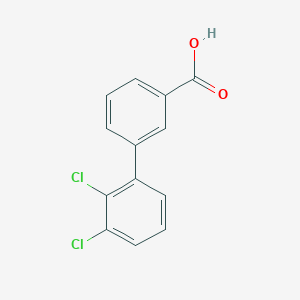
![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)

